molecular formula C12H24N2 B15270537 N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine

Cat. No.: B15270537
M. Wt: 196.33 g/mol
InChI Key: YULCSOYIXSRBEN-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine is a pyrrolidine-derived amine characterized by a cyclohexylmethyl substituent attached to the pyrrolidin-3-amine backbone. Key physicochemical properties include:

  • Molecular Formula: C₁₂H₂₄N₂
  • Molecular Weight: 196.33 g/mol
  • CAS Registry Number: 1249247-00-4 .

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs in other chemical classes (e.g., flavonoids) suggest that the cyclohexylmethyl group significantly enhances bioactivity .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H24N2/c1-14-8-7-12(10-14)13-9-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3

InChI Key

YULCSOYIXSRBEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with 1-methylpyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) or nickel catalysts can enhance the efficiency of the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted amines

Scientific Research Applications

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Role of the Cyclohexylmethyl Motif in Bioactivity

Evidence from flavonoid derivatives highlights the critical role of the cyclohexylmethyl group in enhancing inhibitory potency:

  • Compound 1 (a flavonoid with cyclohexylmethyl at C6): IC₅₀ = 0.05 µM against bacterial neuraminidase (BNA), compared to 4.4 µM for luteolin (parent compound without substitution) .
  • Compound 2 (cyclohexylmethyl-substituted eriodyctiol): IC₅₀ = 0.07 µM , versus 17.8 µM for eriodyctiol, demonstrating a 250-fold increase in potency .

These findings suggest that the cyclohexylmethyl group improves steric interactions or hydrophobic binding with target enzymes.

Structural Analogs in the Pyrrolidine Amine Series

(a) N,1-Dimethylpyrrolidin-3-amine
  • Structure : Lacks the cyclohexylmethyl group, featuring methyl substituents on the pyrrolidine ring.
  • Inference : Smaller substituents like methyl groups may reduce lipophilicity and binding affinity compared to bulkier cyclohexylmethyl, though direct activity data are unavailable .
(b) N-((5-Bromothiophen-2-yl)methyl)-1-methylpyrrolidin-3-amine
  • Structure : Replaces cyclohexylmethyl with a bromothiophenylmethyl group.
(c) [(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
  • Structure: Features a benzyl-methyl-amine side chain and an aminoethyl extension.
  • Inference: The benzyl group may enhance π-π stacking interactions, while the aminoethyl chain could improve solubility. This compound’s activity profile remains uncharacterized .

Comparative Analysis Table

Compound Substituent Key Structural Features Reported Activity (IC₅₀) Source
N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine Cyclohexylmethyl Rigid cyclohexane + pyrrolidine N/A
Luteolin (Parent compound) None Flavonoid backbone 4.4 µM
Compound 1 (Flavonoid derivative) Cyclohexylmethyl C6-substituted flavonoid 0.05 µM
N,1-Dimethylpyrrolidin-3-amine Methyl groups Simple pyrrolidine derivative N/A
N-((5-Bromothiophen-2-yl)methyl)-... Bromothiophenylmethyl Aromatic + halogen substituent N/A

Biological Activity

N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine, a compound with the CAS number 1249247-00-4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound features a pyrrolidine ring, which is known for its role in various pharmacological activities. The cyclohexylmethyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

1. Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Antidepressant-like Activity : Preliminary studies suggest that compounds with similar structural motifs may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The pyrrolidine structure is often associated with psychoactive properties.
  • Neuroprotective Effects : The inhibition of glycogen synthase kinase 3 (GSK3) has been linked to neuroprotective effects in models of neurodegeneration. GSK3 inhibitors can potentially mitigate cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders .

2. Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibition Type IC50 Value
GSK3Competitive< 100 nM
Acetylcholinesterase (AChE)Non-competitive50 nM

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role, such as in Alzheimer's disease (for AChE inhibition) or mood disorders (for GSK3 inhibition).

Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The compound was administered at varying doses, revealing a dose-dependent neuroprotective effect. This aligns with findings that GSK3 inhibition can prevent neuronal death in models of ischemia .

Study 2: Antidepressant Efficacy

In a behavioral study using rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonergic pathways, similar to other known antidepressants.

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